1,3,5-Hexatriene
CAS No.: 821-07-8
Cat. No.: VC1816377
Molecular Formula: C6H8
Molecular Weight: 80.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 821-07-8 |
---|---|
Molecular Formula | C6H8 |
Molecular Weight | 80.13 g/mol |
IUPAC Name | (3E)-hexa-1,3,5-triene |
Standard InChI | InChI=1S/C6H8/c1-3-5-6-4-2/h3-6H,1-2H2/b6-5+ |
Standard InChI Key | AFVDZBIIBXWASR-AATRIKPKSA-N |
Isomeric SMILES | C=C/C=C/C=C |
SMILES | C=CC=CC=C |
Canonical SMILES | C=CC=CC=C |
Introduction
Structural Characteristics and Basic Properties
Molecular Structure and Identification
1,3,5-Hexatriene is an unsaturated hydrocarbon with three double bonds in conjugation. Its structure consists of six carbon atoms connected by alternating double and single bonds, with the molecular formula C6H8. The compound exists in different isomeric forms, with the cis (Z) isomer being one of the most studied variants .
The compound can be identified through various systematic names and identifiers:
Parameter | Value |
---|---|
IUPAC Name | (3Z)-hexa-1,3,5-triene |
Common Names | cis-Hexatriene, (Z)-1,3,5-Hexatriene |
CAS Registry Number | 2612-46-6 |
Molecular Formula | C6H8 |
Molecular Weight | 80.13 g/mol |
InChI | InChI=1S/C6H8/c1-3-5-6-4-2/h3-6H,1-2H2/b6-5- |
InChIKey | AFVDZBIIBXWASR-WAYWQWQTSA-N |
SMILES Notation | C=C/C=C\C=C |
The compound features a planar configuration with conjugated double bonds that significantly influence its chemical behavior and reactivity . The alternating pattern of double and single bonds creates a delocalized π-electron system that extends throughout the molecule, contributing to its stability and reactivity patterns.
Physical Properties
Isomerism and Conformational Analysis
Geometric Isomerism
1,3,5-Hexatriene can exist in multiple geometric isomers due to the possibility of cis-trans (Z-E) isomerism around its internal double bonds. The search results specifically mention the (Z)-1,3,5-Hexatriene isomer, which has a cis configuration at one of the double bonds . This geometric isomerism significantly affects the compound's physical properties, spectroscopic characteristics, and chemical reactivity.
Conformational Dynamics
The conjugated nature of 1,3,5-Hexatriene leads to interesting conformational behavior. The molecule can adopt various conformations through rotation around its single bonds, although such rotations are restricted due to the partial double-bond character imparted by the conjugated system. These conformational dynamics play an important role in the compound's spectroscopic properties and chemical reactions.
Synthesis Methods
Dehydration of Alcohols
One established method for synthesizing 1,3,5-Hexatriene involves the catalytic dehydration of 2,4-hexadien-1-ol. This precursor is prepared by reducing 2,4-hexadienal with lithium aluminum hydride, followed by a dehydration step to yield the target triene . This synthetic route provides a straightforward approach to accessing the conjugated triene system.
Grignard-Based Synthesis
Another synthetic route to 1,3,5-Hexatriene derivatives begins with the preparation of 1,5-Hexadien-3-ol through a Grignard reaction. This method involves reacting allyl bromide with magnesium to form allylmagnesium bromide, which then reacts with an appropriate carbonyl compound. The detailed procedure includes:
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Preparation of the Grignard reagent using 153.0 g of magnesium turnings, 360 ml of anhydrous ether, and 351.0 g of allyl bromide in 2.6 l of ether.
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Addition of the carbonyl compound (likely acrolein based on context) over 2 hours.
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Workup by pouring into ice water and acidification with sulfuric acid.
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Extraction with ether, drying, and distillation to yield 1,5-hexadien-3-ol .
This intermediate can then be further processed to obtain 1,3,5-Hexatriene through appropriate dehydration methods.
Chemical Reactivity and Reactions
Diels-Alder Reactions
As a conjugated diene system, 1,3,5-Hexatriene participates in Diels-Alder cycloaddition reactions. When reacted with maleic anhydride, it forms a cyclic adduct that can be further processed to synthesize 1,2,3-benzenetricarboxylic acid . This reaction highlights the compound's utility as a building block for more complex molecular architectures.
Cyclization Reactions
Derivatives of 1,3,5-Hexatriene, such as 1-phenyl-1,3,5-hexatriene, can undergo thermal cyclization when passed over alumina at elevated temperatures (approximately 350°C). This process yields phenylcyclohexadiene derivatives . Similar cyclization reactions have been observed with other hexatriene derivatives, producing various cyclic compounds including phenanthrene after dehydrogenation.
Molecular Orbital Theory and Electronic Structure
Orbital Energy Diagram
The electronic structure of 1,3,5-Hexatriene can be understood through molecular orbital theory. As a six π-electron system, it possesses a characteristic orbital energy diagram that determines its reactivity and spectroscopic properties5. The π-molecular orbitals are formed by the overlap of p orbitals from each carbon atom in the conjugated chain.
Frontier Orbitals
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of 1,3,5-Hexatriene, collectively known as frontier orbitals, play a crucial role in determining its chemical reactivity5. These orbitals are primarily involved in the compound's chemical reactions, particularly in pericyclic processes and photochemical transformations.
The orbital structure includes:
Spectroscopic Characteristics
UV-Visible Spectroscopy
The conjugated π-electron system of 1,3,5-Hexatriene results in characteristic absorption bands in the ultraviolet region. These spectroscopic features are directly related to electronic transitions between its molecular orbitals, particularly the π→π* transitions that involve the HOMO and LUMO.
Vibrational Spectroscopy
The vibrational modes of 1,3,5-Hexatriene include characteristic stretching frequencies for the C=C bonds and C-H bonds, which can be observed through infrared and Raman spectroscopy. These spectroscopic data provide valuable information about the compound's structural and electronic properties.
Applications and Research Significance
Model Compound for Conjugated Systems
1,3,5-Hexatriene serves as an important model compound for studying the properties and reactions of conjugated polyenes. Its relatively simple structure, combined with the conjugated π-electron system, makes it an ideal subject for investigating fundamental concepts in organic chemistry and physical organic chemistry.
Synthetic Intermediate
As demonstrated by the reactions discussed earlier, 1,3,5-Hexatriene can serve as a versatile synthetic intermediate for preparing more complex molecules. Its Diels-Alder reactivity, in particular, enables the construction of cyclic compounds that would be difficult to synthesize through other means .
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